[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl](2-methoxyethyl)amine
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Overview
Description
[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl](2-methoxyethyl)amine is a chemical compound with a complex structure that includes a chloro group, methoxy groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-chloro-2-methoxy-4-methylphenyl)sulfonyl](2-methoxyethyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride to introduce the chloro group.
Methoxylation: The chloro group is then replaced with a methoxy group using sodium methoxide in methanol.
Alkylation: Finally, the compound is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the 2-methoxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl](2-methoxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl](2-methoxyethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-chloro-2-methoxy-4-methylphenyl)sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-methoxyethyl)benzamide
- 5-chloro-2-methoxy-N-(2-methoxyethyl)aniline
- 5-chloro-2-methoxy-N-(2-methoxyethyl)-N-propylbenzenesulfonamide
Uniqueness
[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl](2-methoxyethyl)amine is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-8-6-10(17-3)11(7-9(8)12)18(14,15)13-4-5-16-2/h6-7,13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKNPQOAMFNWCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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